molecular formula C36H41F3N4O7S B1408573 (S)-Fmoc-2-amino-5-(N'-Pbf-N''-trifluoroethyl-guanidino)-pentanoic acid CAS No. 1060769-47-2

(S)-Fmoc-2-amino-5-(N'-Pbf-N''-trifluoroethyl-guanidino)-pentanoic acid

Cat. No. B1408573
CAS RN: 1060769-47-2
M. Wt: 730.8 g/mol
InChI Key: JKZRKYJXBIGOTP-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Fmoc-2-amino-5-(N'-Pbf-N''-trifluoroethyl-guanidino)-pentanoic acid is a synthetic amino acid that has been widely used in the field of organic synthesis. It is a versatile reagent that has been employed in a variety of applications, including peptide synthesis, bioconjugation, and drug delivery. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Scientific Research Applications

Synthesis and Applications in Peptide Chemistry

(S)-Fmoc-2-amino-5-(N'-Pbf-N''-trifluoroethyl-guanidino)-pentanoic acid is primarily used in the field of peptide chemistry. It plays a crucial role in the synthesis of peptide nucleic acids (PNAs) and other peptide derivatives. For example, Thomson et al. (1995) described the use of Fmoc-protected PNA monomers in oligomerization, emphasizing the importance of the Fmoc PNA backbone in the synthesis process (Thomson et al., 1995). Similarly, Han et al. (2019) disclosed a method for the large-scale preparation of N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, highlighting its demand in drug design as a bioisostere of leucine moiety (Han et al., 2019).

Applications in Arginine Mimetics and Solid-Phase Peptide Synthesis

The compound is also used in synthesizing arginine mimetics in cyclic peptides. Lorenz and Diederichsen (2006) synthesized Fmoc protected nucleobase modified amino acids, incorporating them into cyclic peptides and using them as conformationally constrained arginine mimetics (Lorenz & Diederichsen, 2006). Additionally, Fields and Noble (2009) highlighted the use of Fmoc amino acids in solid-phase peptide synthesis, demonstrating the versatility and significance of these compounds in bioorganic chemistry (Fields & Noble, 2009).

Other Notable Applications

Other applications include the preparation of Fmoc-modified amino acids and short peptides as bio-inspired building blocks for functional materials, as discussed by Tao et al. (2016) (Tao et al., 2016). Additionally, the compound is used in the preparation of chromogenic amino acids for HIV-protease assays as reported by Badalassi et al. (2002) (Badalassi et al., 2002).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]-N'-(2,2,2-trifluoroethyl)carbamimidoyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H41F3N4O7S/c1-20-21(2)31(22(3)27-17-35(4,5)50-30(20)27)51(47,48)43-33(41-19-36(37,38)39)40-16-10-15-29(32(44)45)42-34(46)49-18-28-25-13-8-6-11-23(25)24-12-7-9-14-26(24)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,42,46)(H,44,45)(H2,40,41,43)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZRKYJXBIGOTP-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC(F)(F)F)NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC(F)(F)F)NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H41F3N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

730.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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